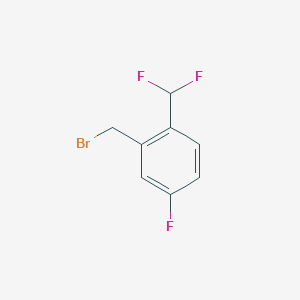
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves the introduction of bromomethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the bromination of a suitable precursor, followed by difluoromethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl and difluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-(difluoromethyl)-4-(hydroxymethyl)nicotinonitrile
- Difluoromethylthioethers
- N-Difluoromethyl Amides
Uniqueness
Compared to similar compounds, it offers a unique combination of bromomethyl and difluoromethyl functionalities, making it valuable in synthetic chemistry and various research fields .
Biological Activity
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene, with the CAS number 2624138-39-0, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bromomethyl group and two difluoromethyl groups attached to a fluorobenzene ring. The presence of multiple fluorine atoms can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that fluorinated compounds can interact with enzymes, receptors, and other molecular targets due to their unique electronic properties.
Structure-Activity Relationships (SAR)
Studies have shown that the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of similar compounds. For instance, in a study involving various aryl derivatives, it was found that fluorinated compounds exhibited improved efficacy against certain pathogens compared to their non-fluorinated counterparts .
Table 1: Summary of SAR Findings for Fluorinated Compounds
| Compound | EC50 (μM) | Biological Target | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potentially active against various targets |
| SLU-2633 | 0.17 | Cryptosporidium | Lead compound for cryptosporidiosis treatment |
| SLU-10482 | 0.07 | Cryptosporidium | Improved potency with fluorine substitution |
Biological Activity Studies
Research has indicated that compounds similar to this compound can exhibit significant biological activities, including antimicrobial and anticancer effects. For example, a related study demonstrated that fluorinated aryl compounds could inhibit the type III secretion system in pathogenic bacteria, suggesting a potential therapeutic application in infectious diseases .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various fluorinated benzenes, revealing that those with bromomethyl substitutions showed enhanced activity against gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary assessments indicate that some fluorinated compounds can exhibit cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive safety profile for this compound.
Properties
Molecular Formula |
C8H6BrF3 |
|---|---|
Molecular Weight |
239.03 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2 |
InChI Key |
TWMHQWQIYYEDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















